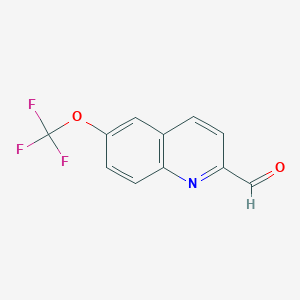

2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-

Description

Foundational Significance of Quinoline (B57606) Systems in Advanced Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical research, particularly in medicinal chemistry. beilstein-archives.orgiipseries.org This structural motif is prevalent in a wide array of natural products, most notably the anti-malarial alkaloid quinine. beilstein-archives.org Its versatile structure has been instrumental in the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. tandfonline.com

Quinoline derivatives have been successfully commercialized as antimalarial, antibacterial, anticancer, and anti-inflammatory drugs. beilstein-archives.orgresearchgate.net For instance, compounds like chloroquine (B1663885) and mefloquine (B1676156) are well-established antimalarials, while fluoroquinolones such as ciprofloxacin (B1669076) are potent antibacterial agents. beilstein-archives.orgresearchgate.net The ability of the quinoline ring system to serve as a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity—makes it a privileged structure in drug discovery. beilstein-archives.orgptchm.pl Researchers continuously explore the functionalization of the quinoline core to create new derivatives with enhanced potency and novel mechanisms of action. researchgate.net

Strategic Importance of Aldehyde Functionality in Synthetic Organic Chemistry

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group (R-CHO), is one of the most versatile functionalities in organic synthesis. semanticscholar.org Its strategic importance stems from the high reactivity of the carbonyl carbon, which is electrophilic due to the polarity of the carbon-oxygen double bond. beilstein-journals.orgresearchgate.net This reactivity allows aldehydes to serve as key intermediates and building blocks for a vast number of chemical transformations. beilstein-journals.orgtandfonline.com

Aldehydes readily undergo nucleophilic addition reactions, forming the basis for constructing complex molecular skeletons. semanticscholar.org Key reactions involving aldehydes include:

Schiff Base Formation: Condensation with primary amines to form imines (C=N), which are important in both biological systems and as ligands in coordination chemistry.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, a fundamental C=C bond-forming reaction.

Grignard and Organolithium Reactions: Addition of organometallic reagents to create secondary alcohols. semanticscholar.org

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, another critical carbon-carbon bond-forming strategy.

The presence of an aldehyde group at the 2-position of a quinoline ring, as in 2-quinolinecarboxaldehyde (B31650), provides a reactive handle for elaborating the molecule into more complex derivatives, such as ligands, sensors, or potential bioactive agents.

Electronic and Steric Influence of the Trifluoromethoxy Substituent at the 6-Position on Molecular Properties

The trifluoromethoxy group (-OCF3) is a unique substituent that has gained significant attention in medicinal and materials chemistry for its ability to modulate molecular properties. Its influence is a combination of potent electronic effects and distinct steric and lipophilic characteristics.

Lipophilicity and Metabolic Stability: One of the most significant advantages of the -OCF3 group is its high lipophilicity (fat-solubility). This property can enhance a molecule's ability to cross biological membranes, which is a critical factor in drug design. Furthermore, the trifluoromethoxy group is exceptionally stable towards oxidative metabolism. Unlike a simple methoxy (B1213986) group (-OCH3), which can be readily demethylated by enzymes in the body, the O-CF3 bond is much more robust, leading to improved metabolic stability and a longer biological half-life for the parent molecule. The insecticide Flometoquin, a phenoxy-quinoline derivative, incorporates a trifluoromethoxy group, highlighting the utility of this substituent in bioactive compounds. researchgate.net

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

|---|---|---|---|

| Electronic Effect | Strongly donating (resonance), weakly withdrawing (inductive) | Strongly withdrawing (inductive) | Strongly withdrawing (inductive), weakly donating (resonance) |

| Hansch Lipophilicity Parameter (π) | -0.02 | 0.88 | 1.04 |

| Metabolic Stability | Susceptible to O-dealkylation | Generally stable | Highly stable to oxidation |

Research Gaps and Future Directions in 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- Chemistry

A comprehensive review of the scientific literature indicates that 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is a novel or significantly underexplored compound. There is no specific data available regarding its synthesis, characterization, or application. This absence of information represents a clear research gap and, simultaneously, an opportunity for new avenues of chemical exploration.

The unique combination of the three structural components suggests several promising future research directions:

Synthesis and Characterization: The primary research objective would be to develop a robust synthetic route to 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-. This would likely involve multi-step syntheses common for quinoline derivatives, such as the Skraup, Doebner-von Miller, or Friedländer reactions, starting from appropriately substituted aniline (B41778) precursors. iipseries.org Following a successful synthesis, full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential.

Medicinal Chemistry Applications: Given the established bioactivity of quinolines and the favorable drug-like properties imparted by the -OCF3 group, this compound is a prime candidate for medicinal chemistry programs. The aldehyde could be converted into a wide range of derivatives (e.g., Schiff bases, hydrazones, or reductive amination products) for screening against various biological targets, including cancer cell lines, bacteria, and viruses.

Development of Novel Ligands and Catalysts: The quinoline-2-carboxaldehyde core is a known precursor for imine-type ligands. The introduction of the electronically distinct 6-(trifluoromethoxy) group could be used to fine-tune the electronic properties of the resulting metal complexes, potentially leading to new catalysts with enhanced activity or selectivity for important organic transformations.

Materials Science and Photophysics: Substituted quinolines are also investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs). The synthesis of derivatives from 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- would allow for the investigation of their photophysical properties, exploring how the powerful electron-withdrawing nature of the trifluoromethoxy group influences the absorption and emission spectra.

In essence, 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- stands as a promising but unexplored platform molecule. Its strategic design combines a biologically relevant core, a versatile synthetic handle, and a performance-enhancing substituent, making it a compelling target for future research endeavors across multiple chemical disciplines.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)17-9-3-4-10-7(5-9)1-2-8(6-16)15-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERPQBAYUDUSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249262 | |

| Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904369-14-8 | |

| Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904369-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Transformations and Reactivity Profiles of 2 Quinolinecarboxaldehyde, 6 Trifluoromethoxy

Carbonyl Reactivity and Carbon-Carbon Bond Formation

The aldehyde functional group is a cornerstone of the molecule's reactivity, serving as an electrophilic center for a variety of nucleophilic attacks and subsequent bond formations.

Nucleophilic Additions to the Aldehyde Group (e.g., Aldol (B89426) Condensations)

The carbonyl carbon of an aldehyde is sp² hybridized and forms a polar double bond with oxygen, rendering the carbon atom electrophilic. Nucleophilic addition reactions are initiated by the attack of a nucleophile on this electrophilic carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org The pi electrons of the C=O bond are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

For 2-Quinolinecarboxaldehyde (B31650), 6-(trifluoromethoxy)-, the electrophilicity of the aldehyde carbon is significantly enhanced. This is due to the combined electron-withdrawing effects of the nitrogen atom in the quinoline (B57606) ring and the potent trifluoromethoxy group (-OCF₃) at the 6-position. mdpi.com These effects decrease the electron density at the carbonyl carbon, making it more susceptible to attack by nucleophiles.

A classic example of such reactivity is the Aldol condensation. In this reaction, the enolate of a ketone or aldehyde acts as the nucleophile, attacking the carbonyl carbon of another molecule. For 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, the reaction with a ketone like acetone (B3395972) under basic conditions would proceed as follows:

Enolate Formation: A base abstracts an α-proton from acetone to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the highly electrophilic aldehyde carbon of the quinoline derivative. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone, the aldol addition product.

Dehydration (Condensation): Under heating or acidic/basic conditions, this aldol adduct can easily dehydrate to form a conjugated α,β-unsaturated ketone, the final aldol condensation product.

The increased reactivity of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- suggests that such additions would proceed readily, potentially even with weaker nucleophiles or under milder conditions compared to less activated aldehydes.

Reactions with Nitrogen Nucleophiles: Imine and Hydrazone Formation

The reaction of aldehydes with primary amines or their derivatives is a fundamental transformation that results in the formation of imines (Schiff bases) or related compounds like hydrazones. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comredalyc.org

The mechanism proceeds via a two-stage process:

Addition: The nitrogen atom of the nucleophile (e.g., a primary amine, R-NH₂) attacks the electrophilic aldehyde carbon. A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine.

Elimination: The oxygen of the carbinolamine is protonated, turning the hydroxyl group into a good leaving group (-OH₂⁺). The nitrogen's lone pair then helps to expel the water molecule, forming a C=N double bond. The resulting species is an iminium ion, which is deprotonated to give the final, neutral imine product. masterorganicchemistry.com

The reaction is typically catalyzed by acid, as protonation of the carbonyl oxygen in the first step makes the carbonyl carbon more electrophilic. However, the pH must be carefully controlled, as excessive acid will protonate the amine nucleophile, rendering it non-nucleophilic. masterorganicchemistry.com Given the activated nature of the aldehyde in 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, these reactions are expected to be efficient.

Below is a table illustrating the expected products from the reaction of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- with various nitrogen nucleophiles.

| Nitrogen Nucleophile | Reagent Name | Product Class |

| R-NH₂ | Primary Amine | Imine (Schiff Base) |

| NH₂-OH | Hydroxylamine | Oxime |

| NH₂-NH₂ | Hydrazine | Hydrazone |

| R-NH-NH₂ | Substituted Hydrazine | Substituted Hydrazone |

| NH₂-NH-C(=O)NH₂ | Semicarbazide | Semicarbazone |

Cross-Coupling Reactions and Functionalization at the Aldehyde Carbon (e.g., NHC-catalyzed C–C bond acylation)

While aldehydes are typically viewed as electrophiles, modern catalytic methods allow for novel modes of reactivity. Palladium-catalyzed C-H arylation of quinoline-8-carbaldehydes has been developed, providing a method to form aryl quinolinyl ketones. nih.gov This type of reaction involves the direct functionalization of the aldehyde C-H bond.

N-Heterocyclic carbene (NHC) catalysis offers a powerful strategy to reverse the polarity of the aldehyde carbon, a concept known as umpolung. nih.gov In this process, the NHC catalyst adds to the aldehyde to form a Breslow intermediate. nih.gov This intermediate, upon deprotonation, becomes an acyl anion equivalent—a potent nucleophile.

This nucleophilic species can then engage in various C-C bond-forming reactions. For instance, in the context of C-C bond acylation, the Breslow intermediate can react with an electrophile. More advanced dual-catalytic systems that merge NHC organocatalysis with photoredox catalysis enable radical-based transformations. nih.govresearchgate.net In such a system, the Breslow intermediate can undergo single-electron transfer (SET) to form a radical species, which can then couple with another radical partner, leading to acylation products. nih.gov This approach allows for the direct and site-selective acylation of benzylic C-H bonds, for example. researchgate.net

Electrophilic and Nucleophilic Substitution on the Quinoline Nucleus

The quinoline ring system is a heteroaromatic structure with distinct reactivity patterns in its two fused rings: the electron-deficient pyridine (B92270) ring and the more electron-rich benzene (B151609) ring.

Influence of the Trifluoromethoxy Group on Quinoline Ring Reactivity and Regioselectivity

The trifluoromethoxy (-OCF₃) group is one of the most strongly electron-withdrawing substituents used in medicinal chemistry. mdpi.com Its influence on the quinoline nucleus is profound:

Electronic Effects: The -OCF₃ group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. It also has a weak electron-donating resonance effect (+R) via the oxygen lone pairs. However, the inductive effect overwhelmingly dominates, making the group strongly deactivating towards electrophilic aromatic substitution. mdpi.com

Reactivity: The entire quinoline ring system is deactivated towards electrophilic attack. The benzene ring, where electrophilic substitution typically occurs (at positions 5 and 8), becomes less nucleophilic. youtube.comquimicaorganica.org Conversely, the electron-deficient nature of the ring is enhanced, which could make it more susceptible to nucleophilic aromatic substitution, particularly on the pyridine ring (positions 2 and 4). youtube.com

Regioselectivity: For electrophilic substitution, despite its strong deactivating nature, the oxygen lone pairs of the -OCF₃ group direct incoming electrophiles to the ortho and para positions. In the case of the 6-substituted quinoline, this would direct electrophiles to positions 5 and 7. However, the inherent preference for substitution at the 5- and 8-positions of the quinoline ring creates a complex regiochemical outcome that would depend on the specific reaction conditions and the nature of the electrophile. The strong deactivation may render electrophilic substitution challenging altogether.

Palladium-Catalyzed Functionalizations of Halogenated Quinolinecarboxaldehydes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. nih.gov These reactions typically require a halide or pseudohalide on one of the coupling partners. To apply this chemistry to 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, a halogenated derivative would be necessary (e.g., 5-bromo-2-quinolinecarboxaldehyde, 6-(trifluoromethoxy)-).

Such a halogenated substrate could undergo a variety of palladium-catalyzed transformations:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C(sp²)-C(sp²) bond, introducing a new aryl or vinyl group. db-thueringen.de

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl functional group. db-thueringen.de

Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing an amino group.

The table below outlines potential cross-coupling reactions for a hypothetical 5-bromo derivative.

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | 5-Aryl-quinoline derivative |

| Sonogashira | R-C≡CH | C-C | 5-Alkynyl-quinoline derivative |

| Heck | H₂C=CHR | C-C | 5-Alkenyl-quinoline derivative |

| Buchwald-Hartwig | R₂NH | C-N | 5-Amino-quinoline derivative |

| Stille | Ar-Sn(Bu)₃ | C-C | 5-Aryl-quinoline derivative |

These late-stage functionalization strategies provide powerful tools for the modular synthesis of complex quinoline derivatives, allowing for the systematic modification of the quinoline core. db-thueringen.de

Ring Transformations and Rearrangement Reactions

The quinoline ring is a robust aromatic system, and transformations that alter the core heterocyclic structure typically require significant energy input or specific catalytic activation. However, certain reactions involving the substituents can lead to subsequent ring modifications.

Potential Ring Transformations:

Cyclization Reactions: The aldehyde group at the 2-position is strategically located to participate in intramolecular cyclization reactions. For instance, in the presence of a suitable nucleophile and under appropriate reaction conditions, the aldehyde could react with a nucleophilic center introduced onto the quinoline ring system, potentially leading to the formation of new fused ring systems.

Ring-Opening Reactions: Under harsh oxidative or reductive conditions, the quinoline ring can undergo cleavage. For example, ozonolysis could cleave the carbocyclic portion of the quinoline ring. However, such reactions are generally not selective and would likely affect the aldehyde group as well.

Plausible Rearrangement Reactions:

Beckmann-type Rearrangements: While not directly applicable to the parent aldehyde, conversion of the aldehyde to an oxime (via reaction with hydroxylamine) would furnish a substrate for a Beckmann-type rearrangement. Treatment of the resulting oxime with an acid catalyst could induce a rearrangement to form an amide, which might be followed by further transformations.

Benzil-Benzilic Acid Type Rearrangements: If the aldehyde were to be oxidized to a 1,2-dicarbonyl species (an α-keto aldehyde), it could potentially undergo a benzil-benzilic acid type rearrangement in the presence of a strong base, leading to the formation of a α-hydroxy carboxylate.

It is important to note that the trifluoromethoxy group at the 6-position is generally considered to be a stable, electron-withdrawing substituent that is unlikely to directly participate in ring transformations or rearrangements under typical organic reaction conditions. Its primary influence would be on the electronic properties of the quinoline ring, thereby affecting the reactivity of the aldehyde and the ring itself.

Redox Chemistry of the Quinoline and Aldehyde Moieties

The redox chemistry of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is primarily dictated by the aldehyde functional group, which is readily oxidized or reduced, and the quinoline ring, which can undergo reduction under more forcing conditions.

Oxidation Reactions:

The aldehyde group is susceptible to oxidation to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. The electron-withdrawing nature of the 6-(trifluoromethoxy) group would likely make the aldehyde slightly more susceptible to oxidation compared to an unsubstituted quinoline-2-carboxaldehyde.

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO4) | 6-(trifluoromethoxy)quinoline-2-carboxylic acid |

| Jones reagent (CrO3/H2SO4) | 6-(trifluoromethoxy)quinoline-2-carboxylic acid |

| Tollens' reagent ([Ag(NH3)2]+) | 6-(trifluoromethoxy)quinoline-2-carboxylate and silver mirror |

| Pinnick oxidation (NaClO2) | 6-(trifluoromethoxy)quinoline-2-carboxylic acid |

Reduction Reactions:

The aldehyde group can be easily reduced to a primary alcohol. Furthermore, the quinoline ring itself can be reduced, typically leading to a tetrahydroquinoline derivative. The choice of reducing agent and reaction conditions determines the extent of reduction.

| Reducing Agent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH4) | (6-(trifluoromethoxy)quinolin-2-yl)methanol | Selectively reduces the aldehyde to the primary alcohol without affecting the quinoline ring. |

| Lithium aluminum hydride (LiAlH4) | (6-(trifluoromethoxy)quinolin-2-yl)methanol | A stronger reducing agent, but under controlled conditions, can selectively reduce the aldehyde. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | (6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-yl)methanol | Can reduce both the aldehyde and the quinoline ring. The specific outcome depends on the catalyst, pressure, and temperature. |

| Wolff-Kishner or Clemmensen Reduction | 2-methyl-6-(trifluoromethoxy)quinoline | These reactions would reduce the aldehyde all the way down to a methyl group. |

The trifluoromethoxy group is highly stable and generally inert to common oxidizing and reducing agents used in organic synthesis.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-Quinolinecarboxaldehyde (B31650), 6-(trifluoromethoxy)-, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive understanding of its molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Analysis for Structural Assignments

The ¹H and ¹³C NMR spectra of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- are expected to exhibit distinct signals corresponding to the quinoline (B57606) core, the aldehyde functional group, and the trifluoromethoxy substituent. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and trifluoromethoxy groups, as well as the aromatic ring currents of the quinoline system.

Proton (¹H) NMR: The aldehyde proton is anticipated to appear as a singlet at the most downfield region, typically around 10.2 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline ring will resonate in the aromatic region (approximately 7.5-8.5 ppm). The H-3 and H-4 protons of the pyridine (B92270) ring are expected to show characteristic doublet or doublet of doublets splitting patterns. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will also exhibit distinct multiplicities based on their coupling with neighboring protons. The trifluoromethoxy group does not have any protons directly attached, so it will not produce a signal in the ¹H NMR spectrum.

Carbon (¹³C) NMR: The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (around 110-155 ppm). The carbon atom attached to the trifluoromethoxy group (C-6) is expected to be influenced by the electronegative oxygen and fluorine atoms. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

| CHO | 10.2 (s) | 193.5 |

| C2 | - | 152.5 |

| H3 | 8.2 (d) | 118.0 |

| H4 | 8.4 (d) | 137.0 |

| C4a | - | 129.0 |

| H5 | 7.8 (d) | 123.0 |

| C6 | - | 148.0 (q) |

| H7 | 7.6 (dd) | 122.0 |

| H8 | 8.1 (d) | 130.0 |

| C8a | - | 149.0 |

| OCF₃ | - | 120.5 (q, ¹JCF ≈ 257 Hz) |

d = doublet, dd = doublet of doublets, s = singlet, q = quartet

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Conformation and Electronic Environment

Fluorine-19 NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine-containing functional groups. The ¹⁹F NMR spectrum of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides valuable information about the electronic nature of the quinoline ring system. For aryl trifluoromethoxy ethers, the ¹⁹F chemical shift typically appears in the range of -56 to -60 ppm relative to CFCl₃. The exact chemical shift will be influenced by the electron density at the 6-position of the quinoline ring.

| Group | ¹⁹F Chemical Shift (ppm, estimated) | Multiplicity |

| -OCF₃ | -58.0 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the scalar coupling relationships between adjacent protons. For instance, correlations are expected between H-3 and H-4 on the pyridine ring, and between H-5, H-7, and H-8 on the benzene ring. This allows for the tracing of the proton network within each ring of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes the direct one-bond correlations between protons and the carbons to which they are attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for H-3 will correlate with the signal for C-3, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key expected HMBC correlations include:

The aldehyde proton (CHO) showing correlations to C-2 and C-3.

H-3 showing correlations to C-2 and C-4a.

H-5 showing correlations to C-4a, C-6, and C-7.

H-7 showing correlations to C-5, C-6, and C-8a.

H-8 showing correlations to C-6, C-7, and C-8a.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Aldehyde and Quinoline Ring

The IR and Raman spectra of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- will be dominated by the characteristic vibrations of the quinoline ring and the aldehyde group.

Aldehyde Group: The most prominent vibrational mode of the aldehyde group is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde proton usually gives rise to two weak bands around 2820 and 2720 cm⁻¹.

Quinoline Ring: The quinoline ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a set of bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will be observed at lower wavenumbers.

Spectroscopic Signatures of the Trifluoromethoxy Group

The trifluoromethoxy group has several characteristic vibrational modes that can be observed in the IR and Raman spectra. The most intense of these are the C-F stretching vibrations.

C-F Stretching: The asymmetric and symmetric C-F stretching modes of the CF₃ group are expected to give rise to very strong bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the aryl ether linkage is also expected to be a strong band in the IR spectrum, typically appearing in the 1200-1280 cm⁻¹ region.

CF₃ Deformation: The deformation (bending) modes of the CF₃ group will appear at lower frequencies, typically in the 500-800 cm⁻¹ range.

Below is a table of anticipated characteristic vibrational frequencies for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-.

| Vibrational Mode | Anticipated Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2750 | Weak |

| C=O Stretch (Aldehyde) | 1710-1690 | Strong |

| C=C/C=N Ring Stretch | 1650-1400 | Medium-Strong |

| C-F Asymmetric Stretch | ~1280 | Very Strong |

| C-O-C Asymmetric Stretch | ~1240 | Strong |

| C-F Symmetric Stretch | ~1150 | Very Strong |

| Aromatic C-H Bending | 900-650 | Medium-Strong |

| CF₃ Deformation | 800-500 | Medium |

Electronic Absorption and Emission Spectroscopy

Detailed photophysical studies, including absorption and emission characteristics, for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

No specific UV-Vis absorption spectra or analyses of the electronic transitions (such as π → π* or n → π*) for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- have been published. For comparison, studies on other quinoline derivatives often report absorption bands related to the quinoline core in the UV region. nih.govscielo.br

Fluorescence and Luminescence Properties: Quantum Yields and Stokes Shifts

Information regarding the fluorescence or luminescence properties of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is absent from the scientific literature. Consequently, data on its fluorescence quantum yields and Stokes shifts in various solvents are not available. Research on Schiff bases derived from substituted aminoquinolines has shown that such properties are highly dependent on molecular structure and solvent polarity. nih.govbeilstein-archives.org

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

There are no published studies employing time-resolved fluorescence spectroscopy to investigate the excited-state dynamics, such as fluorescence lifetimes, of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) for Molecular Formula Confirmation

While HRMS and ESI-MS are standard techniques for molecular formula confirmation, no specific mass spectrometry data for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- has been reported in the available literature. Characterization of other novel quinolinecarbaldehydes has utilized these methods to confirm their elemental composition. mdpi.comresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures

A crystal structure for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- determined by single-crystal X-ray diffraction has not been published. Therefore, detailed information on its solid-state conformation, bond lengths, bond angles, and supramolecular packing arrangement is not available. For context, the crystal structures of the parent compound, quinoline-2-carboxaldehyde, and various other substituted quinoline derivatives have been resolved, revealing details of their molecular geometries and intermolecular interactions. nih.govmdpi.combeilstein-journals.org

Computational Chemistry and Theoretical Investigations of 2 Quinolinecarboxaldehyde, 6 Trifluoromethoxy

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 2-Quinolinecarboxaldehyde (B31650), 6-(trifluoromethoxy)-. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. nih.govnih.gov The quinoline (B57606) core is largely planar, with the carboxaldehyde and trifluoromethoxy groups exhibiting specific orientations relative to the ring system.

These calculations also elucidate various electronic properties, such as dipole moment and charge distribution, which are critical for understanding intermolecular interactions. The presence of the electronegative trifluoromethoxy group and the carbonyl group significantly influences the electronic landscape of the molecule.

Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoline System

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(aldehyde) | ~1.48 Å |

| C(aldehyde)=O | ~1.22 Å | |

| C6-O(methoxy) | ~1.36 Å | |

| O(methoxy)-CF3 | ~1.39 Å | |

| Bond Angle | N1-C2-C(aldehyde) | ~118° |

| C2-C(aldehyde)=O | ~123° | |

| C5-C6-O(methoxy) | ~120° |

Note: These are typical values based on DFT calculations of analogous substituted quinoline systems and serve as estimations for 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics and Contributions)

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO is often localized on the electron-deficient carboxaldehyde group and the quinoline ring. The trifluoromethoxy group, being strongly electron-withdrawing, can lower the energy of both the HOMO and LUMO. The precise energy levels and the HOMO-LUMO gap can be quantitatively determined through DFT calculations. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on theoretical studies of similar quinoline derivatives.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. mdpi.com

In 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, the MEP surface would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and interaction with electrophiles. Conversely, the carbon atom of the carbonyl group would exhibit a positive potential, identifying it as an electrophilic center susceptible to attack by nucleophiles. The nitrogen atom in the quinoline ring also represents a region of negative potential. The trifluoromethoxy group would contribute to a more positive potential on the aromatic ring to which it is attached.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-.

NMR Chemical Shifts: Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shifts of the protons and carbons in the quinoline ring, as well as in the carboxaldehyde and trifluoromethoxy groups, are influenced by their electronic environments.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the C=O bond in the aldehyde group or the C-F bonds in the trifluoromethoxy group.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the quinoline and carboxaldehyde moieties.

Table 3: Representative Predicted Spectroscopic Data for a Substituted Quinoline System

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-195 ppm |

| Trifluoromethyl Carbon (CF₃) | ~120-125 ppm (quartet) | |

| IR | C=O Stretch | ~1700-1720 cm⁻¹ |

| C-F Stretch | ~1100-1300 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~300-350 nm |

Note: These are typical values based on theoretical calculations of analogous substituted quinoline systems.

Theoretical Mechanistic Studies of Organic Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. For 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, a key reaction would be the nucleophilic addition to the carbonyl group of the aldehyde. masterorganicchemistry.com Theoretical studies can model the entire reaction pathway, including the reactants, transition states, and products.

Influence of the Trifluoromethoxy Group on Molecular Conformation and Electronic Distribution

The trifluoromethoxy (-OCF₃) group exerts a significant influence on the properties of the quinoline system due to its strong electron-withdrawing nature and steric bulk. mdpi.com

Molecular Conformation: The size of the trifluoromethoxy group can influence the preferred conformation of the molecule, particularly its orientation relative to the quinoline ring. This can have implications for how the molecule packs in a crystal lattice and its interactions with other molecules.

Electronic Distribution: The -OCF₃ group is a potent electron-withdrawing group, primarily through the inductive effect of the highly electronegative fluorine atoms. mdpi.com This has a profound impact on the electronic distribution throughout the molecule. It deactivates the benzene (B151609) portion of the quinoline ring towards electrophilic substitution and increases the acidity of any nearby protons. The electron-withdrawing effect also enhances the electrophilic character of the carbonyl carbon in the 2-carboxaldehyde group, making it more susceptible to nucleophilic attack. Furthermore, the trifluoromethoxy group can influence the energies of the frontier molecular orbitals, as previously discussed. mdpi.com This modulation of the electronic properties is a key reason for the incorporation of the trifluoromethoxy group in the design of new molecules with specific desired characteristics.

Applications in Catalysis, Materials Science, and Ligand Chemistry

Design and Synthesis of Metal-Organic Ligands

The synthesis of metal-organic ligands from 2-Quinolinecarboxaldehyde (B31650), 6-(trifluoromethoxy)- typically involves the chemical modification of the aldehyde group. A common and straightforward method is through condensation reactions with primary amines to form Schiff bases (or imines). This reaction creates a new N-donor atom, transforming the parent aldehyde into a bidentate or potentially polydentate chelating agent. The resulting ligands are crucial in the construction of stable and functional metal complexes. nih.govuniversityofgalway.ie The choice of the amine reactant allows for fine-tuning of the steric and electronic properties of the final ligand, influencing its coordination behavior and the catalytic or material properties of its metal complexes. d-nb.inforesearchgate.net

Ligands derived from quinoline-2-carboxaldehyde are well-regarded for their ability to form stable chelate rings with metal ions. nih.gov Chelation involves the binding of a single ligand to a central metal atom through two or more donor atoms. libretexts.orgmsu.edu For ligands synthesized from 2-quinolinecarboxaldehyde, the primary donor atoms are typically the nitrogen atom of the quinoline (B57606) ring and a nitrogen or oxygen atom from the functional group derived from the aldehyde. For example, in a Schiff base ligand, the imine nitrogen and the quinoline nitrogen form a five-membered chelate ring with the metal ion, a highly stable arrangement. nih.govnih.gov

The coordination modes of these ligands can be diverse, depending on the specific ligand structure and the metal center involved. researchgate.netresearchgate.net Common modes include:

Bidentate (N,N') Coordination: The most common mode, where the quinoline nitrogen and the imine nitrogen of a Schiff base derivative bind to the metal center.

Terdentate (N,N',X) Coordination: If the amine used to form the Schiff base contains an additional donor group (like a hydroxyl or another amine), the resulting ligand can bind in a terdentate fashion, leading to even more stable complexes. nih.gov

Bridging Modes: In the formation of polynuclear complexes or metal-organic frameworks (MOFs), the quinoline-based ligand can bridge two or more metal centers. rsc.org

These varied coordination capabilities make quinolinecarboxaldehyde-based ligands highly versatile for constructing complexes with specific geometries and properties. acs.org

The trifluoromethoxy (-OCF3) group at the 6-position of the quinoline ring exerts a profound influence on the properties of the ligand and the stability of its corresponding metal complexes. mdpi.comscilit.combohrium.com This substituent is known for its unique combination of electronic and physical characteristics. mdpi.com

Key properties imparted by the trifluoromethoxy group are summarized below:

| Property | Influence on Ligand and Metal Complex |

| Strong Electron-Withdrawing Nature | The -OCF3 group inductively withdraws electron density from the quinoline ring system. mdpi.com This reduces the basicity of the quinoline nitrogen donor atom, which can affect the strength and nature of the metal-ligand bond. acs.org |

| High Lipophilicity | The fluorine atoms significantly increase the lipophilicity (affinity for nonpolar environments) of the ligand. mdpi.com This enhances the solubility of both the free ligand and its metal complexes in common organic solvents, which is advantageous for homogeneous catalysis. |

| Metabolic and Chemical Stability | The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to chemical and metabolic degradation. mdpi.com This imparts greater robustness and thermal stability to the ligand and its metal complexes. rsc.org |

| Steric Effects | While not excessively bulky, the -OCF3 group can influence the steric environment around the metal center, potentially affecting coordination geometry and the accessibility of catalytic sites. |

These combined effects mean that metal complexes incorporating the 6-(trifluoromethoxy) moiety are expected to exhibit enhanced stability and solubility compared to their non-fluorinated analogues, making them promising candidates for demanding catalytic applications. bohrium.com

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from quinoline-based ligands are recognized for their catalytic prowess in a wide range of organic transformations. nih.govresearchgate.netscispace.com The systematic modification of the ligand structure, such as the introduction of the 6-(trifluoromethoxy) group, allows for the fine-tuning of the catalyst's activity, selectivity, and stability.

A significant area of application for quinoline-based ligands is in asymmetric catalysis, where chiral metal complexes are used to produce an excess of one enantiomer of a product. researchgate.net Chiral ligands can be readily synthesized from 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- by reacting it with a chiral primary amine. The resulting chiral Schiff base ligand can then be coordinated to a metal center (e.g., Ruthenium, Copper, Iron) to create a catalyst for enantioselective reactions. acs.orgnih.govrsc.org

Prominent examples of such transformations where quinoline-based catalysts have proven effective include:

Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to chiral alkanes or alcohols with high enantiomeric excess. acs.orgnih.gov

Asymmetric Cycloadditions: The formation of chiral cyclic compounds.

Enantioselective C-C Bond Forming Reactions: Including allylic alkylations and aldol (B89426) reactions. researchgate.net

The electron-withdrawing trifluoromethoxy group can influence the electronic properties of the metal center, potentially enhancing its Lewis acidity and modifying its catalytic activity and selectivity in these transformations.

Beyond asymmetric catalysis, metal complexes featuring these ligands are promising catalysts for a variety of other synthetic reactions. semanticscholar.orgresearchgate.net The stable and well-defined coordination environment provided by the quinoline-based scaffold is conducive to many catalytic cycles. ijfans.org Potential applications include:

Oxidation Reactions: Complexes of metals like manganese, cobalt, or vanadium can catalyze the oxidation of alcohols or catechols. semanticscholar.orgresearchgate.net

Cross-Coupling Reactions: Palladium or nickel complexes could be employed in C-C or C-N bond-forming reactions, which are fundamental in modern organic synthesis.

C-H Functionalization: The directed functionalization of otherwise inert C-H bonds is a growing area where quinoline-based directing groups have been successful. researchgate.netrsc.org

Polymerization: Certain transition metal complexes can act as initiators for olefin polymerization.

The robustness conferred by the trifluoromethoxy group makes these catalysts particularly suitable for reactions that require harsh conditions. rsc.org

Development of Advanced Functional Materials

The rigid, planar structure of the quinoline ring system makes 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- and its derivatives excellent building blocks for the construction of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov

By modifying the aldehyde to include other coordination sites (e.g., converting it to a carboxylate group via oxidation), the molecule can act as a "linker" or "strut" in the assembly of 3D frameworks. universityofgalway.ienih.gov The trifluoromethoxy groups would line the pores of the resulting MOF, imparting specific properties such as:

Hydrophobicity: The fluorinated groups would create a nonpolar environment within the pores, making the MOF suitable for the selective adsorption of nonpolar guest molecules from polar streams.

Altered Electronic Properties: The presence of the -OCF3 group could influence the luminescent or electronic properties of the material, making it a candidate for sensor applications or as a component in electronic devices like OLEDs. ijfans.org

Catalytic Sites: If the metal nodes within the MOF are catalytically active, the framework could serve as a highly stable and recyclable heterogeneous catalyst. nih.gov

The predictable coordination chemistry of the quinoline core, combined with the functional tunability offered by the trifluoromethoxy group, positions these compounds as highly promising components for the rational design of next-generation functional materials. rsc.org

Building Blocks for Complex Chemical Architectures

The most significant and well-documented application of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is its function as a versatile building block in organic synthesis. The aldehyde group at the 2-position of the quinoline ring is a reactive site that readily participates in a variety of chemical transformations. This allows for the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science.

The trifluoromethoxy (-OCF₃) group at the 6-position is a key feature, imparting unique electronic properties and enhancing the lipophilicity of the resulting molecules. This substituent can improve metabolic stability and cell membrane permeability, which are desirable characteristics for pharmacologically active compounds.

Several patents and research articles describe the use of this aldehyde in multi-step synthetic pathways. A common reaction involves reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced to a new secondary or tertiary amine. This reaction is a reliable method for creating carbon-nitrogen bonds and linking the quinoline scaffold to other molecular fragments.

Table 1: Documented Synthetic Applications

| Resulting Compound Class | Synthetic Reaction | Application of Final Product |

| Substituted Propan-1-amine Derivatives | Reductive Amination | Treatment of Bacterial Infections |

| Pyridine-based Hydrazone Ligands | Condensation with Hydrazine | Precursor for Palladium (II) Catalysts |

| Novel Heterocyclic Systems | Multi-step Synthesis | Inhibition of Heat Shock Protein 90 (Hsp90) |

| Complex Amine Derivatives | Reductive Amination | Kinase Inhibitors |

These examples underscore the strategic importance of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- as an intermediate. Its structure provides a rigid, aromatic core (the quinoline ring), a reactive handle (the aldehyde), and a modulating substituent (the trifluoromethoxy group) for fine-tuning the properties of the target molecule.

Supramolecular Chemistry and Self-Assembly Processes

There is no specific information available in the scientific literature regarding the direct involvement of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- in supramolecular chemistry or self-assembly processes. Such applications typically require molecules with specific geometries and non-covalent interaction sites that have not been reported for this particular aldehyde.

Q & A

Q. What are the optimal synthetic routes for 2-quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, and how can reaction conditions be systematically optimized?

Methodological Answer: A robust approach involves starting with 6-(trifluoromethoxy)quinoline derivatives and introducing the carboxaldehyde group via formylation. Key steps include:

- Reagent Selection : Use Vilsmeier-Haack conditions (POCl₃/DMF) for formylation at the 2-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product, as demonstrated in dispirophosphazene syntheses .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

- Yield Optimization : Varying temperature (room temperature to 60°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-formylating agent) improves efficiency .

Q. How can researchers characterize the purity and structural identity of 2-quinolinecarboxaldehyde, 6-(trifluoromethoxy)-?

Methodological Answer: A multi-technique approach is critical:

- Melting Point Analysis : Compare observed mp (e.g., 96–99°C) to literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aldehyde proton (~10 ppm) and trifluoromethoxy group (δ ~120–125 ppm for ¹⁹F NMR) .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₆F₃NO₂, exact mass 245.03) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- Handling : Avoid moisture and static discharge; use grounded equipment during transfer .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for trifluoromethoxy-containing quinoline derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Dynamic Effects : Trifluoromethoxy rotation may split signals; use low-temperature NMR to "freeze" conformers .

- Impurity Interference : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate trace byproducts .

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian/B3LYP/6-31G*) .

Q. What strategies enable the incorporation of 2-quinolinecarboxaldehyde, 6-(trifluoromethoxy)-, into metal-organic frameworks (MOFs) or supramolecular systems?

Methodological Answer:

- Coordination Chemistry : Utilize the aldehyde group for Schiff base formation with amines (e.g., 1,2-ethylenediamine) to generate ligands .

- Crystallization : Slow diffusion of hexane into a DMF solution promotes MOF crystal growth; analyze via X-ray crystallography .

- Stability Testing : Monitor framework integrity under varying pH (2–12) and temperature (25–100°C) using PXRD .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., hydrazones, Schiff bases) to probe aldehyde reactivity .

- Biological Assays :

- Antimicrobial : Test against Gram+/Gram– bacteria (MIC via broth dilution) .

- Anticancer : Screen in vitro (MTT assay) against HeLa or MCF-7 cell lines .

- Computational Docking : Use AutoDock Vina to predict binding to target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. What experimental approaches address low yields in trifluoromethoxy group introduction during synthesis?

Methodological Answer:

- Electrophilic Fluorination : Replace traditional CF₃O⁻ sources with Umemoto’s reagent (higher electrophilicity) .

- Microwave Assistance : Reduce reaction time (30 min vs. 24 hrs) and improve regioselectivity under 100°C/150 W .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust protecting groups .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the compound’s solubility and reactivity?

Methodological Answer:

- Solubility Profiling : Test in DMSO, THF, and dichloromethane at 25°C; quantify via UV-Vis calibration curves .

- Reactivity Mapping : Compare aldehyde reactivity under acidic (HCl) vs. basic (NaHCO₃) conditions using IR-triggered reaction monitoring .

- Literature Cross-Validation : Replicate key procedures from peer-reviewed studies (e.g., J. Med. Chem.) to isolate protocol-specific variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.